molecular formula C9H12N4S B11892125 (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine

(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11892125
M. Wt: 208.29 g/mol
InChI Key: ZCLPFVLRPJJOLZ-UHFFFAOYSA-N
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Description

(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound featuring a 1H-imidazole core substituted at the 5-position with a 4,5-dimethylthiazole moiety and at the 2-position with a methanamine group. The methanamine group enhances solubility and enables functionalization for pharmacological applications.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

[5-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C9H12N4S/c1-5-6(2)14-9(12-5)7-4-11-8(3-10)13-7/h4H,3,10H2,1-2H3,(H,11,13)

InChI Key

ZCLPFVLRPJJOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CN=C(N2)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the thiazole and imidazole rings followed by their coupling. One common method involves the reaction of 4,5-dimethylthiazole with an appropriate imidazole derivative under specific conditions. The reaction conditions often include the use of a coupling reagent and a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

A. (4-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-yl)methanamine ()
  • Structure : Replaces the 4,5-dimethylthiazole with a benzodioxole group.
  • Applications : Benzodioxole derivatives are often explored for CNS activity, whereas thiazole-containing compounds are prioritized in cytotoxicity studies .
B. 1-(1H-Imidazol-2-yl)methanamine ()
  • Key Differences : Lacks the thiazole or other functional groups, reducing steric hindrance and complexity.
  • Role : Often used as a precursor for synthesizing more complex imidazole derivatives via nucleophilic substitution .
C. Iodinated Imidazole Derivatives ()
  • Structure : Examples include (3-(5-iodo-2-methyl-1H-imidazol-1-yl)phenyl)methanamine.
  • The phenyl linker increases rigidity compared to the thiazole group in the target compound.
D. 4,5-Bis(dithiocarbamato)imidazoles ()
  • Structure : Derivatives like 2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole feature sulfur-rich substituents.
  • Key Differences : The dithiocarbamate groups confer metal-chelating properties, diverging from the dimethylthiazole’s role in redox activity.

Physicochemical Properties

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
Target Compound Not reported Moderate in polar solvents ~278.4 (calculated)
(4-(Benzodioxol-5-yl)-1H-imidazol-2-yl)methanamine Not reported High in DMSO ~259.3
4,5-Bis(dithiocarbamato)imidazole 128–132 Low in water 563.0
1-(1H-Imidazol-2-yl)methanamine Not reported High in water 97.1

Notes:

  • The target compound’s dimethylthiazole likely reduces water solubility compared to the unsubstituted 1-(1H-imidazol-2-yl)methanamine.
  • Iodinated derivatives () are expected to have higher molecular weights (>400 g/mol) and lower solubility.

Key Observations :

  • The target’s thiazole moiety may require specialized catalysts or coupling agents absent in simpler analogues.

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